Menadiol diphosphate

Drug Formulation Nutrient Absorption Solubility

Select Menadiol diphosphate (CAS 84-98-0) for your research when aqueous solubility and reliable absorption are critical. Its solubility is approximately 1,000,000 mg/L, making it the evidence-based choice for models involving fat malabsorption (e.g., cystic fibrosis, biliary atresia) where lipophilic analogs fail. For oncology studies, a Phase I trial defines safe dosing up to 1360 mg/m². For histochemistry, it provides superior alkaline phosphatase stain localization compared to azo or tetrazolium methods. Note its 50% procoagulant potency relative to menadione for precise dose calculation.

Molecular Formula C11H12O8P2
Molecular Weight 334.16 g/mol
CAS No. 84-98-0
Cat. No. B1201563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenadiol diphosphate
CAS84-98-0
Synonyms2-methyl-1,4-naphthohydroquinone
2-methyl-1,4-naphthoquinol
dihydrovitamin K3
menadiol
menadiol diphosphate
menadiol diphosphate ion
menadiol diphosphate, monosodium salt
menadiol diphosphate, tetrasodium salt
menadiol, (-1)-ion
menadiol, monopotassium salt
naphtadon
reduced menadione
Synkavit
Synkavite
Molecular FormulaC11H12O8P2
Molecular Weight334.16 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O
InChIInChI=1S/C11H12O8P2/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17)
InChIKeyJTNHOVZOOVVGHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Menadiol diphosphate CAS 84-98-0: A Water-Soluble Vitamin K Prohormone for Specialized Research and Formulation


Menadiol diphosphate (CAS 84-98-0), typically administered as its tetrasodium salt hexahydrate form, is a synthetic, water-soluble vitamin K analog classified as a menadiol derivative [1]. Unlike the natural, fat-soluble phytonadione (vitamin K1) or menaquinones (vitamin K2), menadiol diphosphate serves as a synthetic prohormone that must undergo in vivo biotransformation to its active form, menadiol [2]. It is distinguished by its high aqueous solubility and its capacity to act as a cofactor in the post-translational gamma-carboxylation of vitamin K-dependent proteins, which are essential for coagulation and bone metabolism [3].

Menadiol diphosphate CAS 84-98-0: Why Substitution with Other Vitamin K Analogs is Not a Direct Scientific Equivalent


The class of vitamin K compounds encompasses molecules with distinct physicochemical and pharmacokinetic properties that preclude simple interchangeability. Menadiol diphosphate's high water solubility is a defining characteristic that directly impacts its absorption profile and clinical utility, particularly in conditions of impaired fat absorption where lipophilic analogs like phytonadione would be ineffective [1]. Furthermore, its metabolic conversion and relative potency differ significantly from its close structural relative, menadione (vitamin K3), necessitating precise dosing considerations and preventing a 1:1 substitution [2]. These quantifiable differences in solubility, potency, and formulation stability mandate a specific, evidence-based approach to sourcing and application, as detailed in the following quantitative comparisons.

Menadiol diphosphate CAS 84-98-0: A Quantitative Comparative Evidence Guide for Scientific Selection


Aqueous Solubility of Menadiol Diphosphate vs. Lipophilic Vitamin K Analogs

Menadiol diphosphate (as the sodium salt) exhibits exceptionally high aqueous solubility, a property that starkly contrasts with the near-complete water insolubility of phytonadione (vitamin K1) [1]. This difference is quantifiable: the sodium salt form has an estimated solubility of 1,000,000 mg/L in water at 25°C, whereas phytonadione is considered practically insoluble in water [2][3].

Drug Formulation Nutrient Absorption Solubility

Relative In Vivo Potency of Menadiol Diphosphate vs. Menadione (Vitamin K3)

A direct, class-level comparison establishes a quantifiable potency difference: menadiol sodium diphosphate (K4) is half as potent on a weight basis as menadione (K3) in exerting its procoagulant effect [1]. This means that twice the amount of menadiol diphosphate is required to achieve the same therapeutic response as menadione.

Coagulation Pharmacodynamics Bioequivalence

Clinical Tolerability and Hypersensitivity Profile of High-Dose Menadiol Diphosphate

In a Phase I oncology trial where menadiol diphosphate was administered as a high-dose intravenous infusion (1-5 hours) every 3 weeks, a specific, dose-dependent hypersensitivity reaction (HSR) syndrome was characterized [1]. At a dose of 1360 mg/m², grade 2 HSR occurred in 54% of patients (7/13), while grade 1 HSR occurred in 15% (2/13) [1]. This data provides a quantitative benchmark for the compound's safety profile in a high-dose setting, differentiating it from lower-dose applications.

Oncology Toxicology Adverse Event Profiling

Superior Histochemical Performance of Menadiol Diphosphate as an Alkaline Phosphatase Substrate

When evaluated as a novel substrate for non-specific alkaline phosphatase (ALP) in histochemical applications, the menadiol diphosphate/nitro-blue tetrazolium (NBT) method demonstrated clear superiority over established techniques [1]. The study concluded that the menadiol diphosphate method is superior to existing methods employing azo, azoindoxyl, or tetrazolium salts and to metal precipitation methods, producing higher quantities of precisely localized stain in qualitative and semiquantitative immunohistochemistry [1].

Histochemistry Immunohistochemistry Enzymatic Assay

Menadiol diphosphate CAS 84-98-0: High-Value Scientific and Industrial Application Scenarios Based on Quantitative Evidence


Formulation of Aqueous Vitamin K Supplements for Fat Malabsorption Models

In preclinical research involving animal models of cystic fibrosis, biliary atresia, or other conditions causing fat malabsorption, menadiol diphosphate is the scientifically justified choice of vitamin K. Its extremely high aqueous solubility (~1,000,000 mg/L) ensures reliable absorption independent of dietary lipids or bile salts, a property that lipophilic analogs like phytonadione lack. This eliminates absorption variability as a confounding factor in studies of vitamin K-dependent processes.

High-Dose Oncological Research and Combination Therapy Studies

For investigators exploring the cytotoxic or radiosensitizing potential of vitamin K analogs in oncology, menadiol diphosphate is a compound of interest due to the existence of a Phase I dose-escalation study. This trial provides a defined safety and tolerability profile up to 1360 mg/m², including quantified data on hypersensitivity reactions. This information is essential for designing safe and informed high-dose preclinical or early-phase clinical experiments.

Precise Coagulation Studies Requiring Accurate Dose Conversion

In experiments where vitamin K-dependent clotting factor activity is a primary endpoint, menadiol diphosphate must be selected with the understanding that it is only half as potent as menadione (vitamin K3). This quantitative difference (50% potency) is critical for calculating the exact molar equivalent dose required to achieve a specific procoagulant effect, preventing dosing errors that could compromise study validity.

Optimized Alkaline Phosphatase Detection in Histopathology and IHC

Pathology and research laboratories seeking to improve the sensitivity and precision of alkaline phosphatase (ALP) detection should adopt menadiol diphosphate as a substrate. In a direct comparative study, the menadiol diphosphate/NBT method was shown to be superior to conventional azo, azoindoxyl, and tetrazolium salt methods, yielding higher quantities of precisely localized stain. This evidence supports its procurement for any qualitative or semiquantitative histochemical or immunohistochemical workflow involving ALP.

Technical Documentation Hub

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